3-(3,5-Difluorophenyl)chroman-4-one
Description
Properties
Molecular Formula |
C15H10F2O2 |
|---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H10F2O2/c16-10-5-9(6-11(17)7-10)13-8-19-14-4-2-1-3-12(14)15(13)18/h1-7,13H,8H2 |
InChI Key |
DZHXHJPYEOPVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 3,5 Difluorophenyl Chroman 4 One
Retrosynthetic Analysis and Precursor Identification for the 3-Arylchroman-4-one Core
The synthesis of the 3-arylchroman-4-one scaffold, the core structure of isoflavanones, can be approached through several retrosynthetic disconnections. These strategies aim to break the molecule down into simpler, commercially available, or easily synthesizable precursors. The chroman-4-one framework is a privileged structure in medicinal chemistry, and its synthesis is well-documented. researchgate.net
A primary and widely adopted retrosynthetic strategy involves an intramolecular Michael addition (or oxa-Michael reaction). This disconnection breaks the bond between the phenolic oxygen and the C2 carbon of the chromanone ring. This leads to a 2'-hydroxychalcone (B22705) intermediate. This chalcone, in turn, can be disconnected via a Claisen-Schmidt condensation, leading to a 2'-hydroxyacetophenone (B8834) and an appropriate aryl aldehyde.
Another common approach is the Friedel-Crafts-type cyclization. This pathway involves disconnecting the C4-C4a bond, which typically points to a 3-phenoxy-3-arylpropanoic acid as the immediate precursor. This acid can be synthesized from a phenol (B47542) and a substituted acrylic acid derivative. A two-step synthesis of various 4-chromanones involves the Michael addition of phenols to acrylonitriles, followed by treatment with trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) to induce cyclization. researchgate.net
These retrosynthetic pathways identify the following key precursors for the general 3-arylchroman-4-one core:
Path A: 2'-Hydroxyacetophenone and an Aryl aldehyde.
Path B: A Phenol and a 3-Arylpropenoic acid (cinnamic acid) derivative.
Path C: A Phenol and a 3-Aryl-3-halopropanoyl halide for direct Friedel-Crafts acylation and subsequent cyclization.
Strategies for the Introduction of the 3,5-Difluorophenyl Moiety
Incorporating the specific 3,5-difluorophenyl group onto the C3 position of the chromanone ring requires careful strategic planning. The two main possibilities are introducing the fluorine atoms onto a pre-formed 3-phenylchroman-4-one (direct fluorination) or, more commonly, using a starting material that already contains the desired difluorinated ring (fluorinated building block strategy).
Direct Fluorination Approaches in Chromanone Synthesis
Direct late-stage fluorination of an existing 3-phenylchroman-4-one to achieve the 3,5-difluoro substitution pattern is a challenging and generally impractical approach. Electrophilic fluorination reagents such as Selectfluor (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI) are commonly used to introduce fluorine. acs.orgnih.gov However, these methods typically target electron-rich positions or sites alpha to a carbonyl group. organic-chemistry.org
Attempting to fluorinate the C3-phenyl ring would constitute an electrophilic aromatic substitution. This reaction on an unsubstituted phenyl ring would be unselective, leading to a mixture of ortho-, meta-, and para-fluorinated products. Furthermore, the presence of two deactivating fluorine atoms on the target would make subsequent introductions even more difficult. While methods for direct C-H fluorination exist, achieving specific regioselectivity for two meta-directing fluorine atoms on an unactivated phenyl ring in the presence of the entire chromanone structure is not a synthetically viable route.
Construction from Fluorinated Building Blocks
The most efficient and logical strategy for synthesizing 3-(3,5-Difluorophenyl)chroman-4-one is to utilize a precursor that already contains the 3,5-difluorophenyl moiety. This approach ensures the correct positioning of the fluorine atoms from the outset.
Following the retrosynthetic pathways identified in section 2.1, the key fluorinated building blocks would be:
From Path A: 3,5-Difluorobenzaldehyde. This would undergo a Claisen-Schmidt condensation with a suitable 2'-hydroxyacetophenone. The resulting 2'-hydroxy-3',5'-difluorochalcone can then be cyclized under basic or acidic conditions via an intramolecular Michael addition to yield the target compound.
From Path B: A 3-(3,5-Difluorophenyl)propenoic acid derivative (e.g., acid, ester, or nitrile). A phenol could undergo a Michael addition to this fluorinated substrate, followed by an intramolecular Friedel-Crafts acylation of the resulting propanoic acid derivative to form the chromanone ring. researchgate.net For instance, a patent describes the synthesis of 5,7-difluorochroman-4-one (B1394127) by reacting 3,5-difluorophenol (B1294556) with acrylonitrile, followed by hydrolysis and cyclization, demonstrating the industrial viability of using fluorinated phenols as building blocks. google.com A similar logic applies when the fluorine atoms are on the C3-aryl substituent.
This building block approach is versatile and provides unambiguous control over the fluorine substitution pattern, making it the preferred method for this class of compounds.
Stereoselective Synthetic Routes Towards Chiral 3-Arylchroman-4-ones
The C3 position in this compound is a stereocenter. Therefore, controlling its stereochemistry is crucial for accessing enantiomerically pure forms of the compound. This is typically achieved through asymmetric catalysis or by using chiral auxiliaries.
Asymmetric Catalysis in Chromanone Ring Formation
Asymmetric catalysis offers a powerful method for establishing the stereocenter during the formation of the chromanone ring, often in the key cyclization step. Several catalytic systems have been developed for the asymmetric synthesis of chromanones and related flavanones. nih.gov
One prominent method is the asymmetric intramolecular conjugate addition of a 2'-hydroxychalcone derivative. This reaction can be catalyzed by chiral organocatalysts or metal complexes. For example, chiral thiourea (B124793) catalysts have been successfully employed for the enantioselective intramolecular Michael-type cyclization to construct chiral 3-nitro-4-chromanones. rsc.org Similarly, chiral N,N'-dioxide-metal complexes, such as with Nickel(II) or Scandium(III), have proven effective in catalyzing asymmetric conjugate additions to form chiral chromanone structures with high enantioselectivity (up to 99% ee). nih.govnih.govrsc.org
Another strategy is the asymmetric hydrogenation of a corresponding 3-(3,5-difluorophenyl)chromone precursor. Chiral rhodium and iridium complexes have been used for the asymmetric reduction of the double bond in chromones to afford enantio-enriched chromanones. nih.gov
Below is a table summarizing relevant catalytic systems for asymmetric chromanone synthesis.
| Catalytic System | Reaction Type | Substrate Type | Reported Efficiency |
| Chiral N,N'-Dioxide/Sc(III) Complex | Vinylogous Conjugate Addition | 2-Ester Chromones | Good yields, up to 99% ee nih.govrsc.org |
| Chiral N,N'-Dioxide/Ni(II) Complex | Intramolecular Conjugate Addition | 2'-Hydroxychalcones | High yields, variable ee nih.gov |
| Chiral Thiourea | Intramolecular Michael Addition | 2'-Hydroxynitrostyrenes | High yields, good to excellent ee rsc.org |
| Chiral Rhodium/Iridium Complexes | Asymmetric Hydrogenation | Chromones | >80% ee reported nih.gov |
Enantioselective Tandem Reactions for Fluorinated Chromanones
A notable example is the organocatalytic tandem reaction between 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. researchgate.net This process, often catalyzed by a chiral amine, can proceed through a Michael addition/cycloketalization/hemiacetalization sequence to afford complex polycyclic chromanones with multiple stereocenters in excellent yields and enantioselectivities (>99% ee). researchgate.netrsc.org While this has been specifically demonstrated for constructing fluorinated tricyclic chromanones, the underlying principle of a chiral amine-catalyzed cascade is applicable to the synthesis of simpler chiral chromanones. rsc.orgrsc.org
Other advanced tandem strategies include palladium-catalyzed asymmetric allylic cycloadditions of vinylethylene carbonates with nitrochromones, which rapidly generate complex furanochromanones with high enantioselectivity. researchgate.netresearchgate.net These sophisticated methods represent the cutting edge of chromanone synthesis and could be adapted for the enantioselective construction of this compound.
Analogous Synthetic Transformations for 3-Arylchroman-4-one Derivatives
The synthesis of the 3-arylchroman-4-one core is a subject of significant research interest. A variety of methods have been developed, often relying on cascade or radical reactions to construct the heterocyclic ring system with substitution at the C3 position. These strategies provide a framework for the potential synthesis of this compound.
A prominent strategy involves the radical cascade cyclization of o-allyloxybenzaldehydes. researchgate.net This approach allows for the introduction of various functional groups at the C3-position by utilizing different radical precursors. researchgate.net These reactions can be initiated through transition-metal-free systems, silver-catalyzed processes, or under visible-light photoredox conditions. researchgate.net
One particularly relevant and mild protocol is the visible-light-driven, metal-free photoredox-neutral alkene acylarylation. frontiersin.org This method has been successfully employed to synthesize a variety of 3-(arylmethyl)chroman-4-ones. frontiersin.org The reaction proceeds via a phosphoranyl radical-mediated acyl radical-initiated cyclization and demonstrates good tolerance for a range of functional groups. frontiersin.org Notably, substrates with electron-withdrawing groups such as fluorine, chlorine, and bromine on the aryl ring are well-tolerated, suggesting the feasibility of this method for synthesizing fluorinated analogues. frontiersin.org For instance, the reaction has been shown to be compatible with para- and meta-fluoro-substituted alkenoic acids, yielding the corresponding chroman-4-ones in satisfactory yields. frontiersin.org
Silver-promoted radical cascade reactions have also been developed. For example, the aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes using gem-difluoroarylacetic acids as the radical precursor has been reported to yield 3-aryldifluoromethyl-containing chroman-4-one derivatives. researchgate.net This method is initiated by the silver-promoted oxidative decarboxylation of the gem-difluoroarylacetic acid to generate an aryldifluoromethyl radical. researchgate.net
The table below summarizes key findings from various synthetic methodologies applicable to the formation of 3-arylchroman-4-one derivatives.
| Methodology | Key Reagents/Catalysts | Substrates | Products | Key Findings & Yields | Reference |
|---|---|---|---|---|---|
| Visible-Light-Driven Photoredox Acylarylation | Visible Light, Phosphoranyl Radical Mediator | Alkenoic Acids, Cyanoarenes | 3-(Arylmethyl)chroman-4-ones | Metal- and aldehyde-free. Tolerates electron-withdrawing groups (F, Cl, Br, CF₃). Yields are generally satisfactory. | frontiersin.org |
| Silver-Promoted Radical Cascade | AgNO₃/K₂S₂O₈ | 2-Allyloxybenzaldehydes, gem-Difluoroarylacetic Acids | 3-Aryldifluoromethyl-containing Chroman-4-ones | Provides a route to introduce fluorinated motifs at the C3 position. | researchgate.net |
| Base-Mediated Aldol (B89426) Condensation | Diisopropylamine (DIPA), Microwave Irradiation | 2'-Hydroxyacetophenones, Aldehydes | Substituted Chroman-4-ones | Efficient one-step procedure. Used to synthesize 2-, 6-, and 8-substituted derivatives in low micromolar yields. | acs.org |
| Erbium-Catalyzed Cascade Reaction | Er(OTf)₃ | para-Quinone Methides, 1,3-Dicarbonyl Compounds | 4-Aryl-3,4-dihydrocoumarins and 4-Aryl-4H-chromenes | Efficiently constructs related chromene and coumarin (B35378) scaffolds with aryl substitution. Yields up to 90%. | nih.gov |
Green Chemistry Approaches in Chromanone Synthesis Research
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for chromanones and related flavonoids. These approaches aim to reduce environmental impact by utilizing safer solvents, renewable resources, and more efficient catalytic systems. researchgate.net
A significant advancement in this area is the use of water as a reaction solvent. Mild and environmentally benign methods for the synthesis of flavanones (2-aryl-chroman-4-ones) have been developed where the initial reaction between o-hydroxyacetophenones and benzaldehydes is performed in water using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst at room temperature. researchgate.net This approach avoids the use of hazardous organic solvents and represents a significant step towards a greener synthesis. researchgate.net
Alternative energy sources are also being explored to promote efficiency and reduce energy consumption. Microwave irradiation has been employed for the rapid, one-pot synthesis of flavanones and for the base-mediated aldol condensation to produce various substituted chroman-4-ones. acs.orgresearchgate.net Similarly, visible-light-promoted reactions, as discussed previously, are inherently greener than methods requiring harsh conditions or stoichiometric toxic reagents. frontiersin.org The use of concentrated solar radiation, coupled with natural catalysts like lemon juice, has been demonstrated for the synthesis of related heterocyclic compounds, showcasing a novel and highly sustainable approach. nih.gov
Biocatalysis and microbial synthesis represent another frontier in the green production of flavonoids. The metabolic engineering of microorganisms like E. coli offers a sustainable and environmentally friendly alternative to traditional chemical synthesis for producing flavanones from renewable feedstocks such as glucose. frontiersin.orgacs.org This method avoids hazardous materials and complex processes often associated with conventional synthesis. frontiersin.org
The table below outlines several green chemistry approaches that have been applied to the synthesis of chromanone derivatives and related compounds.
| Green Approach | Method/Catalyst | Green Principle(s) Applied | Products | Reference |
|---|---|---|---|---|
| Use of Aqueous Media | DABCO in water | Safer Solvents, Milder Conditions | Flavanones (2-Aryl-chroman-4-ones) | researchgate.net |
| Alternative Energy Source | Microwave Irradiation | Energy Efficiency, Reduced Reaction Time | Flavanones, Substituted Chroman-4-ones | acs.orgresearchgate.net |
| Photocatalysis | Visible Light | Energy Efficiency, Avoids Harsh Reagents | 3-(Arylmethyl)chroman-4-ones | frontiersin.org |
| Biocatalysis | Engineered E. coli | Renewable Feedstocks, Safer Synthesis | Flavanones (e.g., Pinocembrin, Eriodictyol) | frontiersin.orgacs.org |
| Renewable Energy & Catalyst | Concentrated Solar Radiation (CSR) & Lemon Juice | Renewable Energy, Biodegradable Catalyst | 2,3-Dihydroquinazolin-4(1H)-ones (Related Heterocycles) | nih.gov |
Structural Elucidation and Conformational Analysis of 3 3,5 Difluorophenyl Chroman 4 One
Advanced Spectroscopic Characterization Techniques
The structural framework of 3-(3,5-Difluorophenyl)chroman-4-one has been meticulously pieced together through a combination of sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide complementary information, allowing for a comprehensive understanding of the molecule's connectivity and electronic environment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical shifts and coupling constants of the hydrogen and carbon atoms within the molecule. In a typical analysis, the aromatic protons of the chromanone and the difluorophenyl rings resonate in distinct regions of the ¹H NMR spectrum. The protons on the chroman ring, particularly those at the C2 and C3 positions, exhibit characteristic splitting patterns that offer insights into their spatial relationships. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning these resonances by revealing proton-proton and proton-carbon correlations.
Infrared (IR) spectroscopy complements NMR data by identifying the characteristic functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chromanone ring is a key diagnostic feature. Other significant peaks include those for C-O-C stretching of the ether linkage and C-F stretching vibrations of the difluorophenyl group.
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| ¹H NMR | Complex multiplets in aromatic region | Resonances of protons on the chromanone and difluorophenyl rings. |
| Signals for H-2 and H-3 | Reveals diastereotopic nature and coupling, indicating specific conformations. | |
| ¹³C NMR | Carbonyl carbon resonance | Confirms the presence of the C=O group in the chromanone ring. |
| Resonances for fluorinated carbons | Shows characteristic splitting due to C-F coupling. | |
| ¹⁹F NMR | Single resonance | Indicates chemical equivalence of the two fluorine atoms. |
| IR (cm⁻¹) | Strong C=O stretch | Characteristic of the ketone functional group in the chroman-4-one scaffold. |
| C-F stretching bands | Confirms the presence of the difluorophenyl moiety. | |
| Mass Spec. | Molecular ion peak (M+) | Corresponds to the molecular weight of the compound. |
Crystallographic Studies and Solid-State Conformation
X-ray crystallography provides the most definitive insight into the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction analysis of this compound reveals the precise bond lengths, bond angles, and torsional angles within the molecule.
In the solid state, the chromanone ring typically adopts a half-chair or sofa conformation. The orientation of the 3-(3,5-difluorophenyl) substituent is a critical aspect of the crystal structure. It can adopt either a pseudo-axial or a pseudo-equatorial position relative to the chromanone ring. The preference for one conformation over the other is governed by a delicate balance of steric and electronic interactions.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the packing of the molecules in the crystal lattice. The presence of the fluorine atoms can lead to the formation of C-H···F and F···F interactions, which further stabilize the crystal structure.
Table 2: Key Crystallographic Parameters for this compound
| Parameter | Description | Significance |
| Crystal System | The geometric classification of the crystal lattice. | Provides information about the symmetry of the unit cell. |
| Space Group | The symmetry group of the crystal. | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the sides and the angles between them. | Defines the size and shape of the repeating unit of the crystal. |
| Conformation of Chromanone Ring | Typically a half-chair or sofa conformation. | Determines the overall shape of the heterocyclic core. |
| Orientation of Substituent | Pseudo-axial or pseudo-equatorial. | Influences the steric and electronic properties of the molecule. |
Conformational Landscape and Dynamics in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational landscape in solution can be significantly more complex. In solution, the molecule can exist as an equilibrium of different conformers, and the energy barrier between them determines the rate of interconversion.
Variable-temperature NMR (VT-NMR) spectroscopy is a powerful tool for studying the conformational dynamics of this compound in solution. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. For instance, the coalescence of signals at higher temperatures can indicate rapid interconversion between different conformers.
Computational modeling, using methods such as Density Functional Theory (DFT), is often employed in conjunction with experimental data to explore the potential energy surface of the molecule. These calculations can help to identify the low-energy conformers and the transition states that connect them, providing a deeper understanding of the conformational preferences observed in solution. The relative energies of the pseudo-axial and pseudo-equatorial conformers can be calculated to predict their populations at a given temperature.
The solvent can also play a crucial role in influencing the conformational equilibrium. Polar solvents may stabilize more polar conformers, while nonpolar solvents may favor less polar ones.
Mechanistic Insights into the Preclinical Biological Activities of 3 3,5 Difluorophenyl Chroman 4 One
Enzyme Inhibition Profiles and Molecular Targets
The interaction of 3-(3,5-Difluorophenyl)chroman-4-one and its structural analogs with various enzymes has been a subject of investigation to understand their therapeutic potential. These studies reveal a pattern of inhibition across several key enzyme families involved in major diseases.
Modulation of Kinase Activity (e.g., PI3Kβ/δ, c-Kit, CDK2, mTOR)
The phosphatidylinositol 3-kinase (PI3K) pathway is crucial in cell signaling and is often dysregulated in cancer. mdpi.com The PI3K/Akt/mTOR signaling cascade, in particular, is a focal point for the development of new cancer therapies. mdpi.com Research into compounds structurally related to chroman-4-ones, such as 3,5,7-trihydroxychroman-4-one (B11900739) derivatives, has shown potential for PI3Kδ inhibition. dntb.gov.uanih.gov These findings suggest that the chroman-4-one scaffold can serve as a basis for developing inhibitors of the PI3K pathway. dntb.gov.uanih.gov Specifically, the dual inhibition of PI3Kα/δ has demonstrated effectiveness in preclinical models of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL). nih.gov
The c-Kit receptor tyrosine kinase is another significant target in cancer therapy. nih.govnih.gov Mutations leading to the constitutive activation of c-Kit are associated with various cancers, including gastrointestinal stromal tumors (GIST). nih.gov The binding of its ligand, stem cell factor (SCF), triggers a signaling cascade that includes the PI3K pathway. eurofinsdiscovery.com Indolinone compounds, which share some structural similarities with chroman-4-ones, have been identified as potent inhibitors of Kit kinase.
The mTOR kinase, a key component of the mTORC1 and mTORC2 protein complexes, is a central regulator of cell growth and proliferation. nih.gov While allosteric inhibitors of mTORC1 have shown limited efficacy in some cancers, ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2 are being explored for their potential to overcome this resistance. nih.gov
Glycosidase and Amylase Inhibition Mechanisms
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov This enzyme breaks down complex carbohydrates into simpler sugars. researchgate.net Inhibitors of α-amylase, both synthetic and natural, are sought after for their potential to control blood sugar levels. nih.govnih.gov The mechanism of some inhibitors involves binding to key amino acid residues in the enzyme's active site, thereby blocking substrate access. nih.govubc.ca
Cholinesterase and Monoamine Oxidase B (MAO-B) Interactions
Cholinesterase inhibitors are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.govnih.gov These inhibitors can have significant drug interactions, particularly with medications that have anticholinergic properties. researchgate.net Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic approach for neurodegenerative conditions like Parkinson's disease. researchgate.netfrontiersin.org Selective MAO-B inhibitors can offer symptomatic relief and potentially neuroprotective effects. researchgate.netfrontiersin.orgnih.gov The mechanism of some MAO-B inhibitors involves reversible and competitive binding to the enzyme's active site. nih.gov It is important to be aware of potential drug-drug interactions with MAO inhibitors, as they can lead to serious adverse events like hypertensive crisis or serotonin (B10506) syndrome. nih.govcore.ac.uk
Cyclooxygenase and Lipoxygenase Pathway Modulation
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of eicosanoids, which are lipid mediators involved in inflammation and cancer. researchgate.net COX enzymes, particularly COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Some flavonoids have been shown to modulate COX-mediated prostaglandin (B15479496) production, suggesting a potential mechanism for their anti-inflammatory and cancer-preventive effects. researchgate.net The 5-lipoxygenase (5-LOX) pathway produces leukotrienes, which are potent inflammatory mediators. nih.govmdpi.comnih.gov Inhibitors of the 5-LOX pathway are being investigated for their therapeutic potential in inflammatory diseases and cancer. researchgate.netnih.govmdpi.commdpi.com
Cellular Pathway Investigations in Disease Models (in vitro focus)
The in vitro evaluation of this compound and related compounds has provided valuable insights into their potential as therapeutic agents, particularly in the context of cancer.
Antiproliferative Effects and Apoptosis Induction in Cancer Cell Lines
A significant body of research has focused on the antiproliferative and pro-apoptotic activities of chroman-4-one derivatives in various cancer cell lines. For instance, fluorinated isoflavanones have been evaluated for their ability to inhibit the growth of human breast cancer cells (MCF-7). nih.gov Similarly, other coumarin-based compounds have demonstrated cytotoxic effects against lung cancer cells. nih.govresearchgate.net
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Studies have shown that certain bis-coumarin and bis-lawsone derivatives can selectively induce apoptosis in cancer cells while showing less toxicity to normal cells. researchgate.netnih.gov This selective induction of apoptosis is a highly desirable characteristic for a chemotherapeutic agent. researchgate.net The mechanisms underlying this apoptosis induction can involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the p53 and PI3K/AKT/mTOR pathways. researchgate.netnih.gov
The antiproliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For example, the coumarin (B35378) derivative benjaminin exhibited cytotoxic effects against several human cancer cell lines, including leukemia (K562), stomach (SNU-1), liver (Hep-G2), and lung (NCI-H23) cancer cells, with varying IC50 values. researchgate.net Similarly, biflavonoids isolated from Selaginella doederleinii have shown significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. mdpi.com
Table 1: Antiproliferative Activity of Selected Chroman-4-one Analogs and Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benjaminin | K562 (Leukemia) | 150.72 | researchgate.net |
| Benjaminin | SNU-1 (Stomach) | 70.42 | researchgate.net |
| Benjaminin | Hep-G2 (Liver) | 109.65 | researchgate.net |
| Benjaminin | NCI-H23 (Lung) | 160.42 | researchgate.net |
| Biflavonoid 1 | A549 (NSCLC) | 2.3 | mdpi.com |
| Biflavonoid 2 | A549 (NSCLC) | 4.5 | mdpi.com |
| Biflavonoid 3 | A549 (NSCLC) | 8.4 | mdpi.com |
| Biflavonoid 1 | H1299 (NSCLC) | 3.1 | mdpi.com |
| Biflavonoid 2 | H1299 (NSCLC) | 5.2 | mdpi.com |
| Biflavonoid 3 | H1299 (NSCLC) | 7.9 | mdpi.com |
Antioxidant Mechanisms (e.g., free radical scavenging pathways)
The antioxidant properties of flavonoids, including the isoflavanone (B1217009) subclass, are well-documented and are generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govacs.org The primary mechanisms involve direct scavenging of reactive oxygen species (ROS) and chelating metal ions that catalyze oxidative reactions. nih.gov
The core chroman-4-one structure is fundamental to this activity. The antioxidant potential of related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, is linked to the presence of hydroxyl groups and the unstable enol structure, which can readily donate a hydrogen atom to a free radical, thereby stabilizing it. rsc.org For isoflavones, the capacity to scavenge radicals is a key aspect of their biological action. acs.orgnih.govverywellhealth.com Studies on various flavonoids have demonstrated their ability to suppress free radical processes at multiple stages, including the formation of superoxide (B77818) ions and lipid peroxy radicals. nih.gov
Key Antioxidant Pathways for Isoflavanones:
Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical, quenching it.
Single Electron Transfer (SET): The flavonoid donates an electron to a free radical, forming a more stable species.
Metal Chelation: Compounds can bind to transition metals like iron and copper, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. nih.gov
Interactive Table: Antioxidant Activity of Related Flavonoid Compounds
| Compound | Assay | Result (IC50 or equivalent) | Source |
| Pluchea indica (L.) Less. tea (PIT) | DPPH Scavenging | IC50 = 245.85 µg/ml | nih.gov |
| Camellia sinensis tea (CST) | DPPH Scavenging | IC50 = 315.41 µg/ml | nih.gov |
| Pluchea indica (L.) Less. tea (PIT) | ABTS Scavenging | IC50 = 30.47 µg/ml | nih.gov |
| Camellia sinensis tea (CST) | ABTS Scavenging | IC50 = 21.59 µg/ml | nih.gov |
| Pica Lemon Peels | DPPH Scavenging | IC50 = 10.34 µg/mL | mdpi.com |
Antimicrobial Action Modes against Pathogenic Microorganisms
Isoflavones and their derivatives have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. nih.govmdpi.com The proposed mechanisms of action are multifaceted, often involving the disruption of bacterial cellular structures and functions.
A primary mode of action is believed to be the targeting of the bacterial protoplasmic membrane. nih.gov This interaction can interfere with the transport of essential metabolites and nutrients into the cell, leading to growth inhibition or cell death. For certain prenylated isoflavones, scanning electron microscopy has confirmed that they can cause significant disruption to bacterial cell membranes. mdpi.com
Another significant mechanism involves the inhibition of bacterial efflux pumps. acs.org Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to multidrug resistance (MDR). nih.gov Isoflavones have been shown to act as MDR inhibitors, potentiating the effects of other antibiotics by increasing their intracellular concentration. acs.org This is achieved by inhibiting the pump's activity, thereby preventing the expulsion of the antibiotic.
The antimicrobial spectrum of isoflavones is often limited to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their target sites on the protoplasmic membrane. nih.gov The specific structure of the isoflavone, including the presence and position of hydroxyl or prenyl groups, is crucial for its antibacterial efficacy. nih.gov While direct studies on this compound are lacking, related thiochroman-4-one (B147511) derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. tandfonline.comresearchgate.net
Interactive Table: Antimicrobial Activity of Related Isoflavones
| Compound | Target Organism | Activity (MIC) | Source |
| Scandenone | Staphylococcus aureus | 4 µg/mL | mdpi.com |
| Scandenone | MRSA | 4 µg/mL | mdpi.com |
| Osajin | Staphylococcus aureus | 2 µg/mL | mdpi.com |
| Osajin | MRSA | 2 µg/mL | mdpi.com |
| 6,8-Diprenylgenistein | Staphylococcus aureus | 4 µg/mL | mdpi.com |
| 6,8-Diprenylgenistein | MRSA | 4 µg/mL | mdpi.com |
Anti-inflammatory Cascade Interruption
Isoflavones are recognized for their anti-inflammatory effects, which are exerted through the modulation of various signaling pathways and the suppression of pro-inflammatory mediators. nih.govmdpi.com Inflammation is a complex biological response involving various immune cells and chemical mediators like cytokines and prostaglandins. nih.gov
A key mechanism by which isoflavones interrupt the inflammatory cascade is by inhibiting enzymes involved in the production of inflammatory molecules. For example, genistein, a well-studied isoflavone, has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins, without affecting the constitutively expressed COX-1. nih.gov They can also down-regulate cytokine-induced signal transduction. mdpi.com
Furthermore, isoflavones can modulate the activity of transcription factors that control the expression of inflammatory genes. They have been shown to suppress inflammation via interaction with various molecular targets, including nuclear factor kappa B (NF-κB). mdpi.com NF-κB is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of numerous pro-inflammatory cytokines like interleukins (IL) and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov Studies on isoflavone-rich diets have shown a reduction in pro-inflammatory arachidonic acid derivatives and an increase in anti-inflammatory fatty acids, suggesting a systemic modulation of lipid metabolism that favors an anti-inflammatory state. nih.gov
The presence of a fluorophenyl group in this compound could enhance these anti-inflammatory properties. For instance, a different fluorophenyl-containing compound was found to exert its anti-inflammatory effect by reducing edema, leukocyte migration, and levels of TNF-α and prostaglandin E2 (PGE2). nih.gov
Ligand-Receptor Binding Affinity and Specificity Studies
The biological activity of a compound is often initiated by its binding to a specific receptor or enzyme. For isoflavanones, a prominent target is the enzyme aromatase (cytochrome P450 19A1), which is crucial for estrogen biosynthesis. nih.gov Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer.
Studies on fluorinated and bifunctionalized 3-phenylchroman-4-one derivatives have demonstrated their potential as aromatase inhibitors. nih.gov The introduction of fluorine atoms onto the isoflavanone scaffold can enhance binding interactions with the target enzyme. These interactions can include stronger hydrogen bonding, coordination with the heme iron at the enzyme's active site, and improved hydrophobic interactions. nih.gov
The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. In one study, the introduction of a fluorine atom to a 3-(pyridin-3-yl)chroman-4-one scaffold increased its potency as an aromatase inhibitor by 7-fold compared to its non-fluorinated precursor. nih.gov This highlights the significant role that fluorine substitution can play in enhancing ligand-receptor binding affinity.
While no specific receptor binding studies for this compound are available, the data from related fluorinated isoflavanones suggest it could be a candidate for investigation as an enzyme inhibitor, with the difluorophenyl moiety potentially forming key interactions within a receptor's binding pocket.
Interactive Table: Aromatase Inhibitory Activity of Related Fluorinated Isoflavanones
| Compound | Aromatase Inhibition (IC₅₀) | Source |
| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 µM | nih.gov |
| 6-Methoxy-3-(pyridin-3-yl)chroman-4-one | 2.5 µM | nih.gov |
| 3-(Pyridin-3-yl)chroman-4-one | 5.8 µM | nih.gov |
| 3-Phenylchroman-4-one (Parent Molecule) | 29 µM | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 3 3,5 Difluorophenyl Chroman 4 One
Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(3,5-Difluorophenyl)chroman-4-one, a DFT analysis would be invaluable for understanding its fundamental properties. Such a study would typically involve calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can determine various electronic properties such as ionization potential, electron affinity, and global reactivity descriptors like electronegativity, chemical hardness, and softness. This data would provide a detailed picture of the molecule's electronic behavior and its propensity to participate in chemical reactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates the ability to donate an electron. | |
| LUMO Energy | Indicates the ability to accept an electron. | |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | |
| Ionization Potential | Energy required to remove an electron. | |
| Electron Affinity | Energy released upon gaining an electron. | |
| Electronegativity | Tendency to attract electrons. | |
| Chemical Hardness | Resistance to change in electron distribution. | |
| Chemical Softness | Reciprocal of hardness, indicates reactivity. |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing crucial information for predicting its reactivity in various chemical reactions. For instance, the carbonyl oxygen of the chroman-4-one core would be expected to be a region of negative potential, while the hydrogen atoms and the regions near the fluorine atoms might exhibit positive potential.
Quantum Theory of Atoms in Molecules (QTAIM) Investigations
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonds and molecular structure based on the topology of the electron density. A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) for each covalent bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds.
For example, the values of ρ and ∇²ρ can distinguish between shared-shell interactions (covalent bonds) and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions). This analysis would offer a detailed understanding of the bonding within the molecule, including the strengths and characteristics of the C-C, C-O, C-H, and C-F bonds.
Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) | Laplacian of Electron Density (∇²ρ) | Interpretation |
| C=O | Characterization of the carbonyl bond. | ||
| C-F | Nature of the carbon-fluorine bond. | ||
| C-C (Aromatic) | Aromatic bond characterization. |
Note: The values in this table are hypothetical and would need to be determined by actual QTAIM calculations.
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, typically a protein.
A molecular docking study would involve docking this compound into the active site of a specific protein of interest. The results would reveal the most likely binding pose of the molecule, showing the specific interactions it forms with the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Understanding the binding mode is the first step in evaluating the potential of a compound as an inhibitor or modulator of a protein's function.
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. The scoring function calculates a value, often referred to as the binding energy or docking score, which indicates the strength of the interaction. A lower (more negative) binding energy generally suggests a more stable complex and a higher binding affinity. By comparing the docking scores of different compounds, researchers can rank their potential efficacy.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Predicted Value | Significance |
| Binding Energy (kcal/mol) | Estimated strength of the protein-ligand interaction. | |
| Interacting Residues | Key amino acids in the active site involved in binding. | |
| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions. |
Note: The values in this table are hypothetical and would depend on the specific protein target and docking software used.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While molecular docking provides a static picture of the interaction, MD simulations can reveal how the protein-ligand complex behaves in a more realistic, dynamic environment that includes solvent molecules.
An MD simulation of this compound, either alone in a solvent or bound to a protein, would track the movements of all atoms over a certain period. Analysis of the simulation trajectory can provide information on the conformational changes of the molecule, the stability of the protein-ligand complex, and the persistence of key interactions identified in docking studies. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability of the system.
Computational ADME Studies for this compound Remain Elusive in Publicly Available Research
Despite a comprehensive search of scientific literature and databases, specific computational chemistry and molecular modeling studies focusing on the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties for the compound this compound could not be located.
While the broader class of chroman-4-ones and related flavonoid structures have been the subject of numerous computational analyses to predict their pharmacokinetic profiles, research detailing the specific ADME characteristics of the difluorinated derivative, this compound, is not present in the public domain.
In silico ADME prediction is a critical step in modern drug discovery, utilizing computational models to estimate the likely behavior of a compound in a biological system. These predictions help to identify candidates with favorable drug-like properties early in the development pipeline, saving time and resources. Key parameters typically evaluated include:
Absorption: Predicting how well a compound is absorbed into the bloodstream, often by estimating properties like intestinal absorption and cell permeability.
Distribution: Assessing how a compound spreads throughout the body's tissues and fluids, including its ability to cross critical barriers like the blood-brain barrier.
Metabolism: Forecasting the metabolic fate of a compound, including its potential interactions with drug-metabolizing enzymes such as the Cytochrome P450 family.
Excretion: Estimating how the compound and its metabolites are removed from the body.
General computational studies on other chroman-4-one derivatives often involve the use of specialized software to calculate molecular descriptors that influence ADME properties. These descriptors can include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These values are then used to assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five.
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables regarding its predicted ADME profile. The presence and position of the two fluorine atoms on the phenyl ring would significantly influence its electronic and lipophilic properties compared to non-fluorinated analogs, making direct extrapolation from other compounds unreliable.
Further research and publication in the field are required to elucidate the specific computational and molecular modeling characteristics of this compound.
Future Research Directions and Derivatization Opportunities
Design and Synthesis of Novel Analogues with Enhanced Specificity
The development of novel analogues of 3-(3,5-difluorophenyl)chroman-4-one with improved biological specificity is a primary area for future research. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new compounds. researchgate.netmdpi.com
Key areas for modification include:
Positions 2, 6, and 8: Research has shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring can significantly impact biological activity. acs.orgnih.gov For instance, introducing larger, electron-withdrawing groups at the 6- and 8-positions has been found to be favorable in some contexts. acs.orgnih.gov
Position 3: The 3-position offers opportunities for introducing various substituents to modulate activity. Methods like bromination followed by substitution can be used to introduce groups such as amino, cyano, and others. gu.se
Fluorination: The strategic placement of fluorine atoms can influence a molecule's metabolic stability and binding affinity. nih.gov Investigating further fluorination patterns on both the chroman and phenyl rings could lead to analogues with enhanced properties.
The synthesis of these new analogues can be achieved through various established and emerging methods. Microwave-assisted synthesis, for example, offers an efficient one-step procedure for creating a library of chroman-4-one derivatives. acs.orgnih.gov
Exploration of Additional Biological Targets and Therapeutic Applications
While the primary biological targets of this compound are still under investigation, the broader chroman-4-one class has shown a wide range of biological activities, suggesting numerous potential therapeutic applications.
Potential Therapeutic Areas:
Anticancer: Chromen-4-one derivatives have been investigated as telomerase inhibitors, a promising strategy for cancer therapy. nih.gov Some derivatives have also shown antiproliferative effects on breast cancer cell lines. nih.gov
Neurodegenerative Diseases: Certain chroman-4-one derivatives are inhibitors of SIRT2, an enzyme implicated in aging-related neurodegenerative disorders. acs.orgnih.gov
Anti-parasitic: The chroman-4-one scaffold has been identified as a promising starting point for developing inhibitors of pteridine (B1203161) reductase 1 (PTR1), a key enzyme in parasites like Trypanosoma brucei and Leishmania. nih.govnih.gov
Anti-inflammatory: The chroman-4-one structure is associated with anti-inflammatory properties. nih.gov
Antidiabetic: Some chromanone analogues have shown potential for managing diabetes through the inhibition of enzymes like α-glucosidase. nih.gov
Immunomodulatory: Recent research has explored chroman derivatives as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immune evasion. nih.gov
Future research should focus on screening this compound and its novel analogues against a diverse panel of biological targets to uncover new therapeutic opportunities.
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of chroman-4-one derivatives is essential for generating diverse compound libraries for biological screening. nih.gov While traditional methods exist, the development of more advanced and sustainable synthetic methodologies is a key area of ongoing research. researchgate.net
Emerging Synthetic Strategies:
Catalytic Systems: The development of novel catalytic systems, such as those using tetrazine or silver salts, can provide milder and more efficient routes to chroman-4-one derivatives. researchgate.netrsc.orgresearchgate.net
Cascade Reactions: Visible-light-induced radical cascade cyclization and other cascade reactions offer powerful strategies for the construction of the chroman-4-one scaffold with high functional group tolerance. researchgate.netresearchgate.net
Multi-component Reactions: Three-component condensation reactions provide a straightforward approach to synthesizing complex chroman-4-one derivatives in a single step. nih.govutoronto.ca
Flow Chemistry: The application of flow chemistry could enable the scalable and automated synthesis of these compounds, accelerating the drug discovery process.
These advanced methodologies will not only facilitate the synthesis of known derivatives but also enable the creation of previously inaccessible analogues with unique substitution patterns.
Integrated Computational and Experimental Approaches for Drug Discovery
The integration of computational and experimental methods is a powerful paradigm in modern drug discovery. youtube.comyoutube.com This approach can significantly accelerate the identification and optimization of lead compounds.
Computational tools that can be applied include:
Molecular Docking: This technique can predict the binding modes of this compound and its analogues to various biological targets, helping to rationalize observed activities and guide the design of more potent inhibitors. d-nb.inforesearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM studies can provide insights into the electronic properties and intermolecular interactions of the compounds, aiding in the understanding of their biological activity. d-nb.inforesearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complexes, providing a more realistic picture of the binding process and helping to explain differences in inhibitory potency. nih.gov
Virtual Screening: Large virtual libraries of chroman-4-one derivatives can be screened against various targets to identify promising candidates for synthesis and experimental testing. youtube.com
By combining these computational approaches with experimental validation, researchers can adopt a more rational and efficient strategy for designing and developing novel therapeutics based on the this compound scaffold. youtube.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3,5-Difluorophenyl)chroman-4-one, and how can purity be validated?
- Methodological Answer : The compound is synthesized via a cyclization reaction between 1-ethynyl-3,5-difluorobenzene and salicylaldehyde under catalytic conditions. The reaction typically yields ~35.8% with a purity of 96.8% after purification. Key validation steps include:
- TLC (Rf = 0.43 in 10% EtOAc/Hex) for reaction monitoring.
- 1H/13C NMR to confirm structural integrity (e.g., δ 7.94 ppm for the aromatic proton adjacent to the carbonyl group).
- HRMS to verify molecular weight (calculated [M−H]⁻: 259.0571; observed: 259.0568) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assignments of aromatic protons (e.g., δ 7.08–6.74 ppm) and carbonyl carbons (δ 190.7 ppm) confirm regiochemistry and electronic effects of fluorine substituents .
- HPLC/GC-MS : Used to assess purity (>95%) and detect side products.
- X-ray Crystallography : While direct data for this compound is limited, SHELX programs are widely used for small-molecule refinement, which could resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How does fluorination at the 3,5-positions influence binding to aromatase compared to other substituents?
- Methodological Answer : Fluorination enhances π–π stacking interactions with aromatase residues (e.g., Trp 224, distance = 3.3 Å) and stabilizes ligand-receptor binding via electron-withdrawing effects. Comparative studies show that 3,5-difluoro substitution improves inhibitory potency over methoxy or phenoxy analogs due to stronger heme iron coordination (C4 carbonyl to Fe distance: ~2.9 Å) and reduced metabolic degradation .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with aromatase’s hydrophobic pocket (e.g., Phe 221, Trp 224).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess fluorine’s role in dipole-dipole interactions.
- MD Simulations : Evaluate conformational stability of the ligand-enzyme complex over time .
Q. How to resolve contradictions in reported inhibitory potencies across studies?
- Methodological Answer :
- Standardized Assays : Use recombinant human aromatase and control for cofactors (NADPH) to minimize variability.
- Meta-Analysis : Compare IC50 values under consistent experimental conditions (e.g., pH, temperature).
- Crystallographic Data : If available, overlay ligand-binding modes to identify critical interactions (e.g., carbonyl-heme coordination vs. steric clashes from substituents) .
Q. What strategies improve the bioavailability of this compound in in vivo models?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility.
- Nanoparticle Encapsulation : Use liposomal carriers to improve plasma half-life.
- Metabolic Stability Assays : Monitor cytochrome P450 interactions using liver microsomes to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
